molecular formula C11H10N2O4 B8328873 methyl 2-(4-nitro-1H-indol-1-yl)acetate

methyl 2-(4-nitro-1H-indol-1-yl)acetate

Cat. No.: B8328873
M. Wt: 234.21 g/mol
InChI Key: LGJAQHWTLYOGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-nitro-1H-indol-1-yl)acetate is an indole derivative featuring a nitro group at the 4-position of the indole ring and a methyl ester at the 1-position via an acetyl linker. Indole derivatives are pivotal in medicinal chemistry due to their broad biological activities, including antimicrobial, anticancer, and neuroprotective properties . This compound is primarily used in research, with its synthesis likely involving nitration of the indole ring followed by esterification of the corresponding acetic acid derivative .

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

methyl 2-(4-nitroindol-1-yl)acetate

InChI

InChI=1S/C11H10N2O4/c1-17-11(14)7-12-6-5-8-9(12)3-2-4-10(8)13(15)16/h2-6H,7H2,1H3

InChI Key

LGJAQHWTLYOGGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The structural uniqueness of methyl 2-(4-nitro-1H-indol-1-yl)acetate lies in its substituent arrangement. Below is a comparative analysis with analogous indole derivatives:

Compound Name Substituents (Position) Functional Groups Ester Type Key Structural Differences
This compound Nitro (4) Acetate ester Methyl Nitro at C4; ester at N1
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate Nitrobenzoyl (2) Benzoyl, acetate ester Ethyl Nitro on benzoyl at C2; ethyl ester
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate Fluoro (5), oxo Oxoacetate ester Methyl Fluoro at C5; ketone at C3
Methyl 2-(4-chloro-1H-indol-3-yl)acetate Chloro (4) Acetate ester Methyl Chloro at C4; ester at C3
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate Methoxy (5), methyl (2) Acetate ester Methyl Methoxy at C5; methyl at C2
  • Nitro vs. Chloro/Methoxy/Fluoro : The nitro group at C4 (electron-withdrawing) contrasts with chloro (electron-withdrawing but less polar), methoxy (electron-donating), and fluoro (moderate electronegativity), impacting electronic distribution and solubility .
  • Ester Position: The ester at N1 (target compound) vs.

Physicochemical Properties

  • Molecular Weight and Solubility : Methyl esters generally exhibit lower molecular weights and higher volatility than ethyl analogs (e.g., 233.26 g/mol for methyl vs. 261.27 g/mol for ethyl in ). The nitro group reduces water solubility compared to methoxy or methyl substituents .
  • Stability : Nitro-substituted indoles may exhibit lower photostability than methoxy or methyl derivatives due to nitro group reactivity .

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